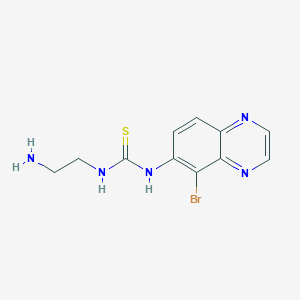

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea

Description

N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a quinoxaline ring substituted with a bromine atom and a thiourea moiety, which may impart unique chemical and biological properties.

Propriétés

IUPAC Name |

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN5S/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKDYWFVHATGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1NC(=S)NCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567074 | |

| Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-47-0 | |

| Record name | N-(2-Aminoethyl)-N′-(5-bromo-6-quinoxalinyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134892470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-N'-(5-bromoquinoxalin-6-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-N'-(5-BROMO-6-QUINOXALINYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WA6NGH9DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Method A: Thiophosgene-Mediated Synthesis via 6-Thioisocyanato-quinoxaline Intermediate

- Step 1: 5-Bromo-6-aminoquinoxaline is treated with thiophosgene (CSCl2) to form the intermediate 6-thioisocyanato-quinoxaline.

- Step 2: The intermediate reacts with ethylenediamine (2-aminoethylamine) to yield the target thiourea compound.

This method is a direct approach that involves the formation of an isothiocyanate intermediate, which then undergoes nucleophilic attack by the aminoethyl group to form the thiourea linkage.

5-Bromo-6-aminoquinoxaline + CSCl2 → 6-Thioisocyanato-quinoxaline intermediate

6-Thioisocyanato-quinoxaline + Ethylenediamine → this compound

- Straightforward and efficient.

- Allows for controlled formation of the thiourea moiety.

- Thiophosgene is toxic and requires careful handling.

- Requires strict reaction conditions to avoid side reactions.

Method B: Benzoyl Isocyanate and Thiourea Route

- Step 1: 5-Bromo-6-aminoquinoxaline is reacted with benzoyl isocyanate and ammonium thiocyanate to form quinoxaline thiourea.

- Step 2: Quinoxaline thiourea is converted into 6-thioisocyanato-quinoxaline intermediate.

- Step 3: The intermediate reacts with ethylenediamine to give the final product.

This method involves the formation of an intermediate thiourea derivative via a benzoyl isocyanate route before conversion to the isothiocyanate intermediate.

5-Bromo-6-aminoquinoxaline + Benzoyl isocyanate + NH4SCN → Quinoxaline thiourea

Quinoxaline thiourea → 6-Thioisocyanato-quinoxaline intermediate

6-Thioisocyanato-quinoxaline + Ethylenediamine → Target thiourea compound

- Provides an alternative route avoiding direct use of thiophosgene.

- Potentially milder reaction conditions.

- Multi-step process with intermediate isolations.

- Requires purification steps to isolate intermediates.

Alternative Methods and Variations

- Synthesis from 5-bromo-6-aminoquinoxaline and imidazoline sulfonic acid using triethylamine as base in acetonitrile has been reported, offering a different synthetic pathway.

- Use of iminium chloride intermediates with ethylenediamine and 6-amino-5-bromoquinoxaline has also been described.

- Other synthetic variations involve reagents such as 1-acetylimidazolin-2-one in POCl3.

Detailed Research Findings and Data

Physical and Chemical Properties Relevant to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C11H12BrN5S |

| Molecular Weight | 326.22 g/mol |

| Appearance | Solid (Pale Yellow) |

| Melting Point | Approx. 198-202°C (related analog) |

| Solubility | Slightly soluble in acetone (heated), sparingly in DMSO, very slightly in methanol |

| Storage Conditions | Sealed in dry, room temperature |

These properties influence solvent choice and reaction conditions during synthesis.

Purification and Characterization

- Purification is typically achieved by column chromatography using dichloromethane or other suitable eluents.

- Characterization methods include:

- Infrared spectroscopy (IR) to confirm thiourea functional groups.

- Proton Nuclear Magnetic Resonance (1H-NMR) for structural elucidation.

- Mass spectrometry (MS) to verify molecular ion peaks.

Research on Impurities and Process Optimization

- Studies on related compounds such as brimonidine tartarate have identified process-related impurities structurally similar to this compound.

- Impurity profiling is essential for pharmaceutical quality control, with thresholds set by regulatory guidelines (e.g., ICH).

- Optimization of synthetic methods aims to minimize impurities by controlling reaction parameters and purification steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Intermediate(s) | Advantages | Limitations |

|---|---|---|---|---|

| Method A | 5-Bromo-6-aminoquinoxaline, thiophosgene, ethylenediamine | 6-Thioisocyanato-quinoxaline | Direct, efficient | Toxic reagents, strict conditions |

| Method B | 5-Bromo-6-aminoquinoxaline, benzoyl isocyanate, ammonium thiocyanate, ethylenediamine | Quinoxaline thiourea, 6-thioisocyanato-quinoxaline | Avoids thiophosgene, milder | Multi-step, requires purification |

| Alternative Methods | Imidazoline sulfonic acid, triethylamine, iminium chloride, etc. | Various intermediates | Diverse synthetic options | Less documented, variable yields |

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

Substitution: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving thiourea derivatives.

Medicine: Potential therapeutic agent due to its unique structural features.

Industry: As a precursor for the synthesis of materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoxaline ring and thiourea moiety may play crucial roles in binding to these targets and exerting biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Aminoethyl)-N’-(quinoxalin-6-yl)thiourea: Lacks the bromine atom, which may affect its reactivity and biological activity.

N-(2-Aminoethyl)-N’-(5-chloroquinoxalin-6-yl)thiourea: Substituted with chlorine instead of bromine, which may impart different chemical and biological properties.

N-(2-Aminoethyl)-N’-(5-methylquinoxalin-6-yl)thiourea: Substituted with a methyl group, which may affect its steric and electronic properties.

Uniqueness

N-(2-Aminoethyl)-N’-(5-bromoquinoxalin-6-yl)thiourea is unique due to the presence of the bromine atom on the quinoxaline ring, which can influence its reactivity and interactions with biological targets. This uniqueness may make it a valuable compound for specific applications in research and industry.

Activité Biologique

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea is a synthetic compound belonging to the class of thioureas, which are known for their diverse biological activities. This compound, characterized by its unique structure featuring a quinoxaline ring and a thiourea moiety, has garnered attention for its potential applications in medicinal chemistry and biology.

- Molecular Formula : C11H12BrN5S

- Molecular Weight : 326.2155 g/mol

- CAS Number : 134892-47-0

- SMILES Notation : NCCNC(=S)Nc1ccc2nccnc2c1Br

The compound can be synthesized through the reaction of 5-bromoquinoxaline-6-amine with thiourea, which provides a pathway for producing derivatives with specific biological activities .

The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The quinoxaline ring may facilitate binding through π-π stacking interactions, while the thiourea moiety could participate in hydrogen bonding, influencing the activity of biological pathways .

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell growth in various cancer cell lines. For example, one study reported that certain thiourea derivatives led to increased lactate dehydrogenase (LDH) levels in treated MCF-7 breast cancer cells, indicating cytotoxic effects and potential induction of apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiourea Derivative A | MCF-7 | 225 | Induces apoptosis |

| Thiourea Derivative B | HeLa | 150 | Cell cycle arrest |

Antimicrobial Activity

Thioureas have also demonstrated antimicrobial properties. Studies have shown that derivatives of this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited an IC50 value of 0.25 µg/mL against Staphylococcus aureus and Streptococcus pyogenes, showcasing potent antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of thiourea derivatives has been explored extensively. For example, compounds derived from thioureas were tested for their inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. Certain derivatives showed more than 70% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Case Studies

- Anticancer Efficacy : In a controlled study involving MCF-7 cells, treatment with this compound resulted in significant cell viability reduction, with observed changes in cell morphology indicative of apoptosis.

- Antimicrobial Testing : A series of synthesized thiourea derivatives were evaluated against various bacterial strains, revealing strong inhibitory effects that suggest potential for development into therapeutic agents.

Q & A

Q. Advanced

- Crystallography : Use SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of bond lengths/angles .

- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., α₂-adrenergic receptors).

- DFT Calculations : Gaussian09 to optimize geometry and calculate HOMO-LUMO gaps (e.g., for redox stability analysis).

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Advanced

Case Example : In vitro inactivity (HIV RT) vs. potential in vivo antihypertensive activity (analogous to 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea ):

- Pharmacokinetic Profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).

- Metabolite Identification : Use LC-QTOF-MS to detect active metabolites retaining the thiourea moiety.

What experimental design considerations are critical for stability studies under ICH guidelines?

Q. Advanced

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (1.2 million lux·hr) conditions.

- Analytical Endpoints : Monitor degradation via HPLC-UV and confirm pathways with LC-MSⁿ.

- Thermal Stability : Store at 40°C/75% RH for 6 months to simulate long-term stability .

How does the thiourea group’s conformation impact intermolecular interactions in solid-state structures?

Q. Advanced

- Hydrogen Bonding : The -NH-C(=S)-NH- moiety forms strong H-bonds with carbonyl acceptors, influencing crystal packing.

- Torsion Angles : Use single-crystal XRD (SHELX-refined) to analyze C-S-C-N dihedral angles, which affect molecular planarity .

What comparative studies exist between this compound and structurally related thioureas?

Q. Advanced

| Thiourea Derivative | Biological Activity | Key Structural Feature |

|---|---|---|

| This compound | Inactive (HIV RT) | Bromoquinoxaline core |

| 1-(2-Aminoethyl)-3-(2,6-dichlorophenyl)thiourea | Antihypertensive | Dichlorophenyl group |

| Conclusion : Electrophilic halogen placement and aromatic system geometry critically modulate target selectivity. |

How can researchers address low aqueous solubility during formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.